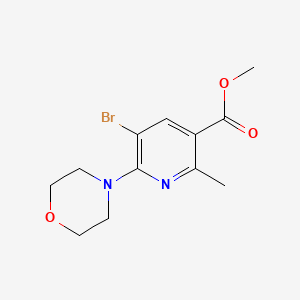
Methyl5-bromo-2-methyl-6-morpholinonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is a heterocyclic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom, a methyl group, and a morpholine ring attached to the nicotinate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-methyl-6-morpholinonicotinate typically involves the bromination of 2-methyl-6-morpholinonicotinate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-methyl-6-morpholinonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and hydrolyzed acids. These products can be further utilized in various applications depending on their chemical properties .
Applications De Recherche Scientifique
Methyl 5-bromo-2-methyl-6-morpholinonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzymatic activities, receptor binding, or interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a morpholine ring.
Methyl 5-bromo-2-methyl-6-piperidinonicotinate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
methyl 5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-8-9(12(16)17-2)7-10(13)11(14-8)15-3-5-18-6-4-15/h7H,3-6H2,1-2H3 |
Clé InChI |
GHRXNPFYFRQTIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)OC)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)
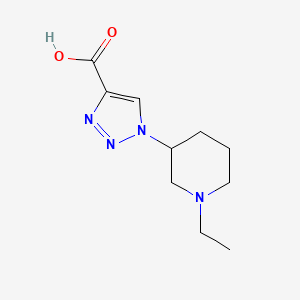
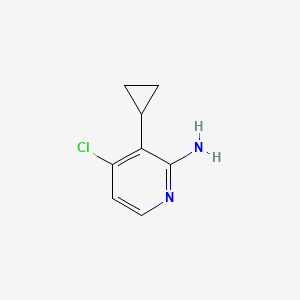
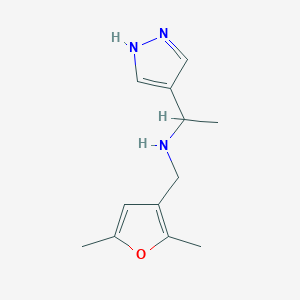

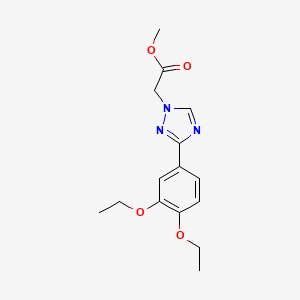
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
![2-(2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine](/img/structure/B11787927.png)
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)
